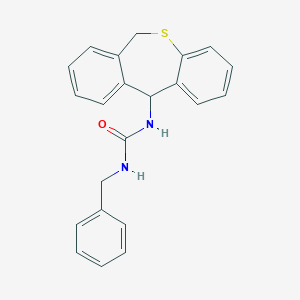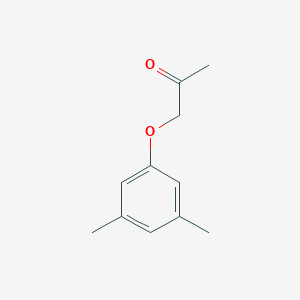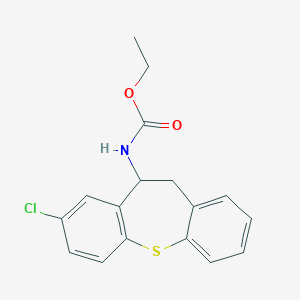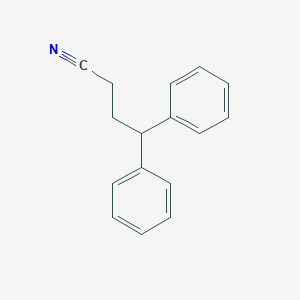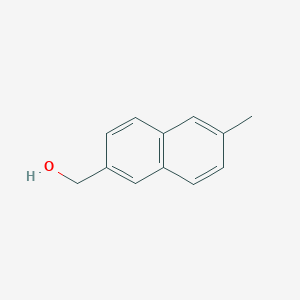
(6-Methylnaphthalen-2-yl)methanol
Descripción general
Descripción
“(6-Methylnaphthalen-2-yl)methanol” is a chemical compound with the CAS Number: 19182-14-0 . It has a molecular weight of 172.23 and its IUPAC name is (6-methyl-2-naphthyl)methanol . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of “(6-Methylnaphthalen-2-yl)methanol” is C12H12O . The InChI code is 1S/C12H12O/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7,13H,8H2,1H3 .Physical And Chemical Properties Analysis
“(6-Methylnaphthalen-2-yl)methanol” is a powder at room temperature . It has a molecular weight of 172.23 and a density of 1.12g/cm3 . The boiling point is 335.4ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
(6-Methylnaphthalen-2-yl)methanol: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to forming complex organic molecules that can serve as active pharmaceutical ingredients (APIs). For instance, its use in the synthesis of naproxen derivatives has been documented, which are important in the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
Development of Advanced Materials
The compound’s unique chemical properties make it an excellent candidate for the development of advanced materials. Researchers have explored its use in creating polymeric materials with enhanced durability and performance characteristics, particularly in the field of nanotechnology .
Organic Synthesis Research
In organic chemistry, (6-Methylnaphthalen-2-yl)methanol is used as a building block for the construction of complex organic molecules. Its reactivity allows for the formation of various functional groups , making it a versatile reagent in organic synthesis laboratories .
Catalysis
This compound can act as a ligand in catalytic systems, particularly in transition metal catalysis . Its aromatic structure can stabilize metal complexes and enhance the efficiency of catalytic reactions, which is crucial in industrial processes such as hydrogenation and oxidation reactions .
Environmental Applications
Due to its structural similarity to certain environmental pollutants, (6-Methylnaphthalen-2-yl)methanol can be used in environmental research to study the degradation pathways of naphthalene derivatives. This can lead to the development of more effective bioremediation strategies .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analyses to determine the presence of similar organic compounds in various samples. Its well-defined physical properties, such as melting point and purity, make it an ideal candidate for this purpose .
Methanol Production Research
Recent studies have focused on the biological production of methanol using methanotrophs . While not directly related to (6-Methylnaphthalen-2-yl)methanol , these studies highlight the importance of methanol and its derivatives in exploring sustainable production methods .
Chemical Education
Lastly, (6-Methylnaphthalen-2-yl)methanol serves as an educational tool in chemical education, where students can learn about aromaticity , naphthalene chemistry , and alcohol reactivity . It provides a practical example that helps in understanding fundamental concepts in organic chemistry .
Safety And Hazards
Propiedades
IUPAC Name |
(6-methylnaphthalen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVKKYLKTADYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172716 | |
| Record name | 2-Naphthalenemethanol, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylnaphthalen-2-yl)methanol | |
CAS RN |
19182-14-0 | |
| Record name | 2-Naphthalenemethanol, 6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019182140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenemethanol, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

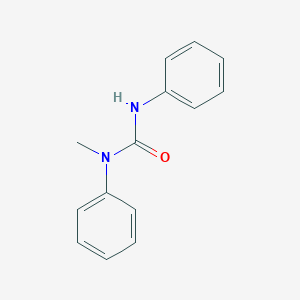
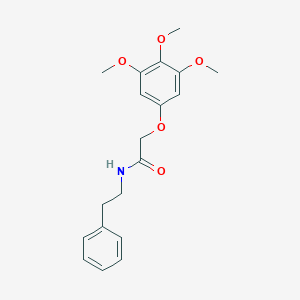
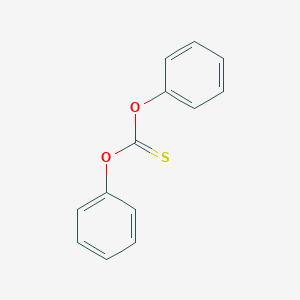
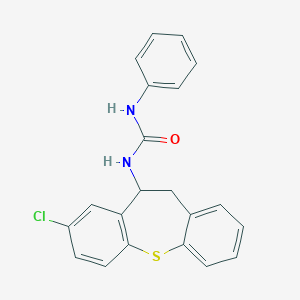
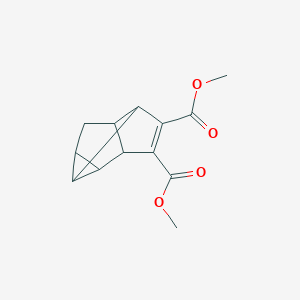
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
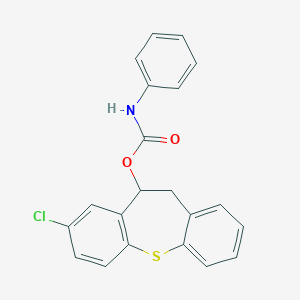
![Benzenemethanol, 4-[(4-methoxyphenyl)azo]-](/img/structure/B188646.png)
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
